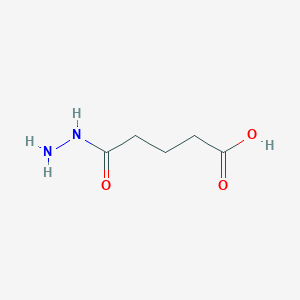

5-Oxo-5-hydrazinopentanoic acid

Description

5-Oxo-5-hydrazinopentanoic acid is a pentanoic acid derivative characterized by a ketone (oxo) group at the 5th carbon and a hydrazine substituent at the same position. It is synthesized via refluxing 5-oxopentanoic acid with hydrazine hydrate, diethylene glycol (DEG), and potassium hydroxide, followed by acidification and extraction .

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

5-hydrazinyl-5-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-7-4(8)2-1-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) |

InChI Key |

CSEAKGXTWOWTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NN)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Hydrazine Derivatives

- 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid (CAS 53225-56-2) Structure: Contains a 4-chlorobenzoyl group attached to the hydrazine moiety. Properties: The electron-withdrawing chlorine enhances acidity and stabilizes the hydrazine group. Applications: Used in targeted drug delivery due to its ability to form stable hydrazone linkages . Formula: C₁₂H₁₃ClN₂O₄; MW: 308.70 g/mol.

Ester and Carbamate Derivatives

- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Structure: Features a carbamate (tert-butoxycarbonyl) group and a hydroxyl substituent. Properties: Lower reactivity compared to hydrazine derivatives; requires precautions against inhalation and skin contact . Formula: C₁₀H₁₉NO₅; MW: 233.26 g/mol.

- Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate Structure: Combines an ethyl ester and a tryptanthrin-derived indoloquinazolin group. Formula: C₂₂H₂₀N₄O₅; MW: 420.42 g/mol.

Aromatic Substituted Derivatives

- 4-Oxo-5-phenylpentanoic acid (CAS 3183-15-1) Structure: Phenyl group at the 4th carbon. Properties: Increased lipophilicity enhances membrane permeability, useful in prodrug design . Formula: C₁₁H₁₂O₃; MW: 192.21 g/mol.

- 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid (CAS 109025-26-5) Structure: Methoxy and dimethyl substituents on the aromatic ring. Properties: Improved metabolic stability due to steric and electronic effects . Formula: C₁₄H₁₈O₄; MW: 250.29 g/mol.

Heterocyclic and Piperazinyl Derivatives

- 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid Structure: Piperazine ring with a benzyl-protected ester. Properties: Enhanced solubility in polar solvents; used in peptide mimetics . Formula: C₁₇H₂₂N₂O₆; MW: 354.37 g/mol.

5-Cyclopentyl-5-oxovaleric acid (CAS 56020-69-0)

Hydroxy and Keto Derivatives

- 5-HYDROXY-3-OXOPENTANOIC ACID Structure: Hydroxyl at C5 and ketone at C3. Formula: C₅H₈O₄; MW: 132.11 g/mol.

- 5-Oxooctanoic acid Structure: Extended 8-carbon chain with a ketone at C4. Properties: Higher hydrophobicity compared to pentanoic acid derivatives . Formula: C₈H₁₄O₃; MW: 158.20 g/mol.

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Trends

- Hydrazine Derivatives : Valued for their versatility in forming stable conjugates, particularly in antibody-drug conjugates (ADCs) .

- Aromatic Substitutions : Improve pharmacokinetic properties, such as bioavailability and target affinity .

- Heterocyclic Modifications : Enhance solubility and enable interactions with biological targets (e.g., piperazinyl derivatives in protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.